molecular formula C16H15NO3 B1329606 (S)-2-((1-phenylethyl)carbamoyl)benzoic acid CAS No. 21752-36-3

(S)-2-((1-phenylethyl)carbamoyl)benzoic acid

Cat. No.: B1329606
CAS No.: 21752-36-3
M. Wt: 269.29 g/mol
InChI Key: VCFKXWGKKDZMPO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((1-phenylethyl)carbamoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a phenylethyl group attached to the carbamoyl moiety, which is further connected to the benzoic acid structure

Scientific Research Applications

(S)-2-((1-phenylethyl)carbamoyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((1-phenylethyl)carbamoyl)benzoic acid typically involves the reaction of (S)-1-phenylethylamine with a suitable benzoic acid derivative. One common method is the reaction of (S)-1-phenylethylamine with 2-chlorobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactors allows for better control of reaction conditions, leading to a more sustainable and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((1-phenylethyl)carbamoyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of (S)-2-((1-phenylethyl)carbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((1-phenylethyl)carbamoyl)benzoic acid: The enantiomer of the compound, which may have different biological activities.

    N-phenylcarbamoylbenzoic acid: Lacks the phenylethyl group, leading to different chemical and biological properties.

    2-carbamoylbenzoic acid: A simpler structure without the phenylethyl group.

Uniqueness

(S)-2-((1-phenylethyl)carbamoyl)benzoic acid is unique due to the presence of the (S)-1-phenylethyl group, which can impart specific stereochemical properties and enhance its interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[[(1S)-1-phenylethyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(19)20/h2-11H,1H3,(H,17,18)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFKXWGKKDZMPO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176152
Record name (S)-o-(((1-Phenylethyl)amino)carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21752-36-3
Record name (-)-N-(α-Methylbenzyl)phthalic acid monoamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21752-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-o-(((1-Phenylethyl)amino)carbonyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-o-(((1-Phenylethyl)amino)carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-o-[[(1-phenylethyl)amino]carbonyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.